

Spectroscopic Profile of 3-Methylpentanoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methylpentanoate

Cat. No.: B1260497

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylpentanoate** (also known as methyl 3-methylvalerate), a significant compound in various research and development applications. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to support identification, characterization, and quality control efforts.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3-Methylpentanoate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz	Assignment
3.66	s	3H	-	O-CH ₃
2.22	d	2H	7.9	-CH ₂ -C=O
1.95	m	1H	-	-CH(CH ₃)-
1.38	m	2H	-	-CH ₂ -CH ₃
0.91	d	3H	6.5	-CH(CH ₃)-
0.88	t	3H	7.4	-CH ₂ -CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Assignment
174.1	C=O
51.4	O-CH ₃
41.5	-CH ₂ -C=O
34.3	-CH(CH ₃)-
29.2	-CH ₂ -CH ₃
19.3	-CH(CH ₃)-
11.4	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
2875	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1460	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
130	5	[M] ⁺ (Molecular Ion)
101	20	[M - C ₂ H ₅] ⁺
88	100	[CH ₃ OC(O)CH ₂ CH(CH ₃)] ⁺ (McLafferty Rearrangement)
74	95	[CH ₃ OC(O)CH ₂] ⁺
59	30	[C(O)OCH ₃] ⁺
43	45	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **3-Methylpentanoate** (typically 5-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. The solution must be homogeneous and free of particulate matter to ensure high-resolution spectra.

Instrumentation and Data Acquisition:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
- **Locking and Shimming:** The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.
- **^1H NMR:** A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR:** A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **3-Methylpentanoate**, the neat liquid is typically analyzed. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

- **Spectrometer:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Background Spectrum:** A background spectrum of the clean, empty salt plates is recorded to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample compartment.
- **Data Collection:** The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

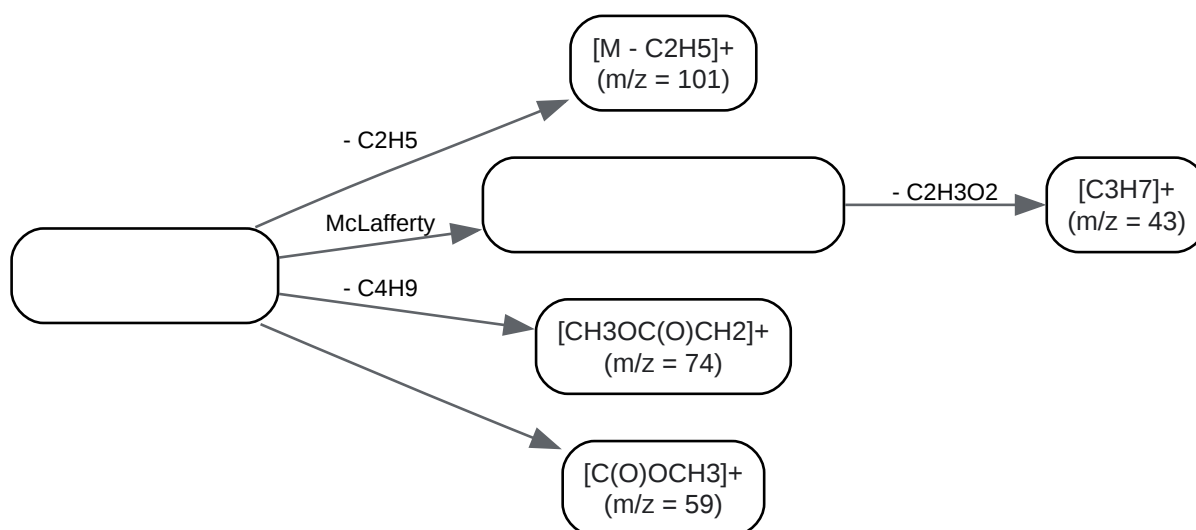
Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like **3-Methylpentanoate**.

- Gas Chromatograph (GC):
 - Injector: A split/splitless injector is used, typically in split mode to prevent column overloading. The injector temperature is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used for separation.
 - Oven Program: A temperature gradient is employed, starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute the compound.
- Mass Spectrometer (MS):
 - Ionization: Electron Ionization (EI) at 70 eV is the standard method.
 - Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
 - Detection: The detector records the abundance of each ion.

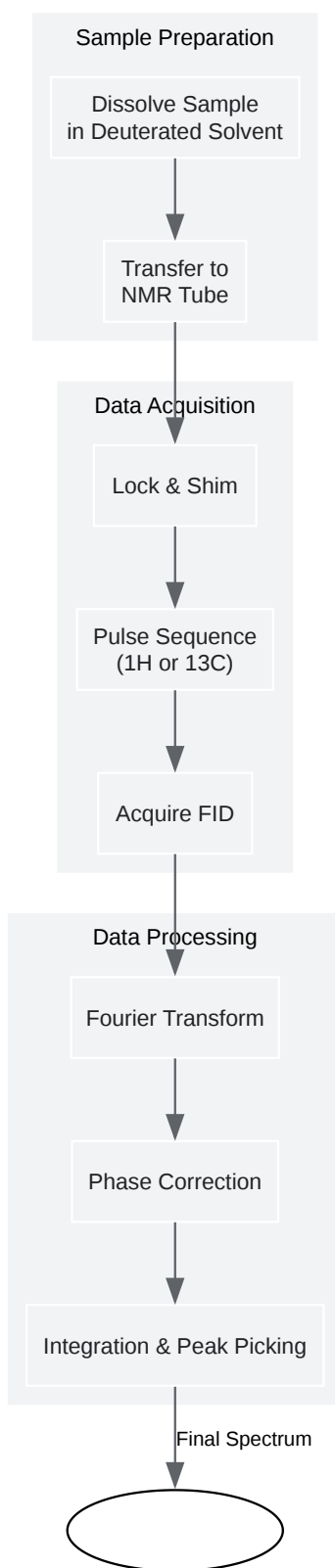
Visualizations

The following diagrams, generated using Graphviz, illustrate key spectroscopic principles and workflows.



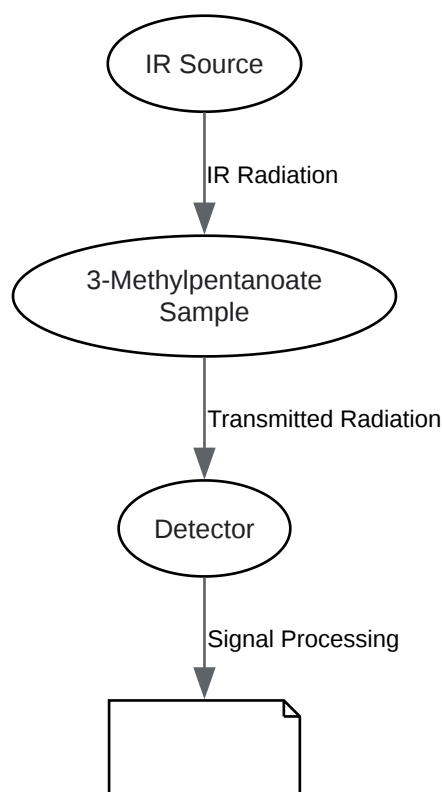
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Caption: Key fragmentation pathways of **3-Methylpentanoate** in Mass Spectrometry.



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Caption: General workflow for acquiring and processing NMR spectra.



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Caption: Simplified principle of Infrared (IR) Spectroscopy.

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